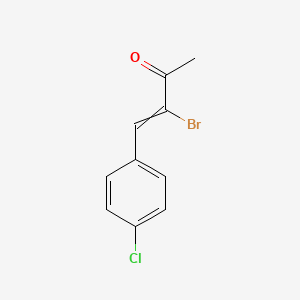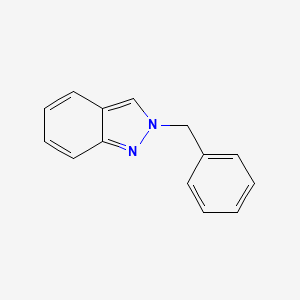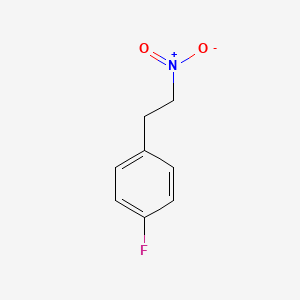
sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is a compound of significant interest in various scientific fields It is a derivative of phenylalanine, an essential amino acid, and features a phenolic hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with phenylalanine.
Hydroxylation: The phenylalanine undergoes hydroxylation to introduce the hydroxyl group at the para position of the benzene ring.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods often involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. These methods are preferred due to their efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can scavenge reactive oxygen species, thereby reducing oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Signal Transduction: The compound can modulate signaling pathways, influencing cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine: Similar structure but lacks the sodium salt form.
Phenylalanine: Lacks the hydroxyl group on the benzene ring.
DOPA: Contains an additional hydroxyl group on the benzene ring.
Uniqueness
Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of a phenolic hydroxyl group and an amino acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NNaO3+ |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
sodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3.Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);/q;+1/t8-;/m0./s1 |
Clave InChI |
YODUIMCJDQUOPA-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)


![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)

carbonyl}carbamate](/img/structure/B11725894.png)
![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)

